molecular formula C13H11Cl2N B3053171 N-benzyl-3,4-dichloroaniline CAS No. 51597-75-2

N-benzyl-3,4-dichloroaniline

Cat. No. B3053171
CAS RN: 51597-75-2
M. Wt: 252.14 g/mol
InChI Key: PYRNSWQKFKLMLR-UHFFFAOYSA-N
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Description

N-benzyl-3,4-dichloroaniline is a chemical compound with the molecular formula C6H5Cl2N . It is also known by other names such as 3,4-Dichloroaniline, 3,4-Dichlorobenzenamine, and 3,4-DCA .


Molecular Structure Analysis

The molecular structure of N-benzyl-3,4-dichloroaniline is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

3,4-Dichloroaniline, a compound related to N-benzyl-3,4-dichloroaniline, has been found to be degraded and removed by green algae in water . The algae convert 3,4-Dichloroaniline into less toxic metabolites .

Scientific Research Applications

Degradation and Environmental Impact

  • Degradation in Novel Reactors

    N-benzyl-3,4-dichloroaniline (3,4-DCA) degrades effectively in novel dielectric barrier discharge (DBD) plasma reactors. Factors influencing degradation efficiency include input power intensity and the reactor's acidic conditions. Degradation byproducts such as various chlorinated compounds and acids have been identified, suggesting a potential pathway for environmental remediation of 3,4-DCA pollution (Feng et al., 2015).

  • Biodegradation in Aquatic Environments

    Green algae like Chlorella pyrenoidosa show potential in degrading 3,4-DCA in water, transforming it into less toxic metabolites. This indicates a promising approach for treating aquatic environments contaminated with 3,4-DCA (Wang et al., 2012).

Chemical Analysis and Detection

  • Mass Spectrometric and Nuclear Magnetic Resonance Studies: High resolution mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed insights into the structure and metabolic products of 3,4-DCA and related compounds, critical for understanding its environmental and biological interactions (Lay et al., 1986).

Environmental and Biological Interactions

  • Toxicity Studies: Studies on the acute effects of 3,4-DCA on organisms like the common goby reveal alterations in enzymes and spleen histology, suggesting potential toxic impacts on aquatic life (Monteiro et al., 2006).
  • Oxidative Stress in Aquatic Organisms: Exposure to 3,4-DCA induces oxidative stress in the liver of crucian carp, highlighting the environmental risk of 3,4-DCA contamination in aquatic ecosystems (Li et al., 2003).

properties

IUPAC Name

N-benzyl-3,4-dichloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRNSWQKFKLMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359467
Record name Benzenemethanamine, N-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3,4-dichloroaniline

CAS RN

51597-75-2
Record name Benzenemethanamine, N-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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